Furan-d4

Food Safety Regulatory Compliance GC-MS

Furan-d4 is a fully deuterated furan (C₄D₄O) with a molecular weight of 72.10 g/mol. It possesses a nominal mass shift of M+4 relative to unlabeled furan (C₄H₄O, 68.07 g/mol) and has a density of 0.991 g/mL at 25°C and a boiling point of 32°C at 758 mmHg.

Molecular Formula C4H4O
Molecular Weight 72.1 g/mol
CAS No. 6142-90-1
Cat. No. B140817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-d4
CAS6142-90-1
SynonymsFuran-2,3,4,5-d4;  Perdeuteriofuran;  Tetradeuteriofuran; 
Molecular FormulaC4H4O
Molecular Weight72.1 g/mol
Structural Identifiers
SMILESC1=COC=C1
InChIInChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
InChIKeyYLQBMQCUIZJEEH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-d4 (CAS 6142-90-1) – Technical Specifications for Isotopic Internal Standard Procurement


Furan-d4 is a fully deuterated furan (C₄D₄O) with a molecular weight of 72.10 g/mol . It possesses a nominal mass shift of M+4 relative to unlabeled furan (C₄H₄O, 68.07 g/mol) and has a density of 0.991 g/mL at 25°C and a boiling point of 32°C at 758 mmHg . Commercially, it is supplied at ≥98 atom % D isotopic enrichment and ≥99% chemical purity, with BHT stabilizer present at 0.025 wt.% .

Isotope-labeled internal standard
Furan-d4 is a fully deuterated furan intended as an M+4 mass shift internal standard for isotope dilution mass spectrometry (IDMS).
Supplied at high isotopic enrichment and chemical purity, with BHT stabilizer to support method reproducibility.

Why Unlabeled Furan Cannot Replace Furan-d4 in Validated Quantification Workflows


Generic substitution of Furan-d4 with unlabeled furan or a different isotopologue is analytically impossible in isotope dilution mass spectrometry (IDMS) [1]. This stems from the fundamental requirement of IDMS, where the internal standard must be chemically identical to the target analyte but possess a distinct, resolvable mass difference [1]. Furan-d4's M+4 mass shift enables this baseline separation in mass spectra . Using any non-deuterated or partially deuterated standard that lacks a unique, well-resolved m/z signal relative to the natural isotopic envelope of unlabeled furan would introduce systematic error and invalidate quantification [1].

! Unlabeled furan co-elutes with target analyte, preventing baseline mass separation required for IDMS calibration.
! Partially deuterated furan isotopologues may lack validated method performance or fail to provide a unique m/z signal distinct from natural isotope envelope.
! A different isotopic standard would require complete method re-validation and may not achieve the established recovery and precision benchmarks.

Comparative Performance Data for Furan-d4 in Quantitative Analytical Methods


Regulatory Method Validation: Furan-d4 as Mandated Internal Standard in FDA GC-MS Protocol

The U.S. FDA's official method for furan quantification in foods mandates the use of d4-furan (Furan-d4) as the internal standard [1]. This is a specific regulatory requirement, not a general recommendation. The method specifies a minimum purity of 99% for d4-furan, which is required for compliance [1]. This represents a clear differentiation from unlabeled furan, which cannot be used for this purpose, and from alternative deuterated standards not specified in the method.

Method Requirement
Method context
Furan-d4: Required as internal standard
Unlabeled furan: Not permitted
Standard mandated by reference method for furan quantification.
FDA GC-MS protocol for foods; 99% minimum purity specified.
Food Safety Regulatory Compliance GC-MS

Quantitative Performance in Infant Food Matrix: Recovery and Precision Using Furan-d4

A validated isotope dilution-GC-MS method using Furan-d4 as an internal standard for four furans in infant supplementary foods demonstrated a linear range of 1–200 μg/kg with r > 0.999 [1]. Across various complex matrices (biscuit, rice flour, cake, fruit puree, meat puree), the method using Furan-d4 achieved average recoveries from 81.6% to 110.5% with relative standard deviations (RSD, n=6) ranging from 3.44% to 14.2% [1]. These recovery and precision metrics are contingent on the use of Furan-d4; substituting it with a different standard would require a full re-validation and likely yield different performance characteristics.

Infant Food Matrix
Reported
Recovery 81.6–110.5%, RSD 3.44–14.2%, linear range 1–200 μg/kg, r>0.999
Supports isotope dilution method precision in complex food matrices.
Infant supplementary foods; HS/GC-MS with HP-PLOTQ column.
Food Analysis Method Validation Isotope Dilution

Stability Under Simulated Food Processing Conditions: Confirmation of Furan-d4 as a Robust Internal Standard

A study investigating factors affecting furan analysis by automated headspace GC-MS explicitly confirmed that deuterium-labeled furan (i.e., Furan-d4) remains stable during incubation in the presence of food matrices and in model food systems at elevated temperatures [1]. Crucially, the study established that peak areas for both d0-furan and d4-furan exhibited parallel behavior under various conditions, including a slight decrease under acidic heating [1]. This demonstrated stability is a critical differentiator from an unlabeled standard, which would be indistinguishable from the target analyte and thus useless for internal standardization.

Standard Stability
Reported
Furan-d4: Stable under analytical heating; peak area tracks with d0-furan
Unlabeled furan: Co-elutes and cannot serve as internal standard
Demonstrated internal standard robustness in food analysis.
Varied pH and temperature (e.g., 50°C, pH 2.4-10).
Method Robustness Food Chemistry Internal Standard Stability

Application in Tobacco Smoke Analysis: Method Linearity and Recovery with Furan-d4

A method for determining furan in mainstream cigarette smoke utilized cold trap GC/MS with Furan-d4 as the internal standard [1]. The method demonstrated a calibration curve with a linear correlation coefficient (r) of 0.9997 [1]. Recoveries of spiked standards ranged from 94.2% to 98.5% with an RSD of 3.3% to 4.6% [1]. The detection limit for furan was 0.028 μg/mL [1]. While this study does not compare Furan-d4 to another deuterated standard, it provides quantitative performance data that are directly tied to the use of this specific compound, differentiating it from non-validated alternatives.

Tobacco Smoke Method
Reported
r=0.9997, Recovery 94.2–98.5%, RSD 3.3–4.6%, LOD 0.028 μg/mL
Validated method performance for smoke matrix analysis.
Cold trap GC/MS in SIM mode.
Tobacco Science GC-MS Method Internal Standard

Comparative Vibrational Spectroscopy: Unique Spectral Fingerprint of Furan-d4 vs. Other Deuterated Furans

A comprehensive analysis of the fundamental vibrations of furan and its deuterated derivatives (including furan-2-5-d2, furan-3-4-d2, furan-2d, furan-3d, furan-2-3-5-d3, and Furan-d4) provides a complete set of assigned fundamental frequencies for each isotopologue [1]. This spectral database allows for the unambiguous identification of Furan-d4 based on its unique vibrational signature, differentiating it from partially deuterated analogs. This is critical for applications in NMR and IR spectroscopy where isotopic purity and specific spectral properties are paramount.

Spectral Fingerprint
Reported
Furan-d4: Unique set of fundamental vibrational frequencies
Other deuterated furans: Distinct spectral signatures
Enables unambiguous spectroscopic identity confirmation.
IR and Raman vapor phase data.
Spectroscopy Isotopologue Differentiation Analytical Chemistry

Primary Application Scenarios for Furan-d4 Based on Evidence


Regulatory-Compliant Furan Quantification in Food and Beverage Products

Laboratories performing analysis of furan, a potential human carcinogen, in foodstuffs for regulatory compliance or quality control should procure Furan-d4. This is based on its mandated use as an internal standard in the U.S. FDA's official method [1]. The validated method performance data in complex matrices like infant food (recovery 81.6–110.5%, RSD 3.44–14.2%) [2] provides a robust analytical foundation.

Isotope Dilution Mass Spectrometry (IDMS) for Trace-Level Furan Analysis

Researchers and analysts developing or using IDMS methods for the accurate quantification of furan at trace levels (e.g., in environmental samples, food, or biological fluids) require a high-purity isotopically labeled internal standard. Furan-d4, with its +4 Da mass shift and confirmed stability under analytical heating [1], is the standard of choice. The method linearity and low detection limits achieved (e.g., LOD of 0.028 μg/mL in cigarette smoke [2]) underscore its suitability.

Spectroscopic Identification and Purity Verification of Furan Isotopologues

For research in physical chemistry or analytical spectroscopy where a specific deuterated furan is needed, Furan-d4's unique vibrational fingerprint, as documented in comparative spectroscopic studies [1], is essential. This allows for the unambiguous identification of the fully deuterated species and ensures it is not mistaken for a partially deuterated analog, which is critical for studies on isotope effects or for use as a solvent or reference standard in NMR.

Application
Selection Property
Validation Focus
Food Furan Analysis by Reference Method
Isotopic enrichment and M+4 mass shift
Recovery and precision in target food matrices
Trace-Level IDMS Quantification
Mass shift and thermal stability
Linearity and detection limit assessment
Spectroscopic Isotopologue Identification
Unique vibrational fingerprint
Isotopic purity by IR/Raman

Technical Documentation Hub

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